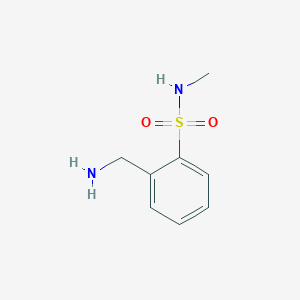

2-(aminomethyl)-N-methylbenzene-1-sulfonamide

Description

Properties

IUPAC Name |

2-(aminomethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-5-3-2-4-7(8)6-9/h2-5,10H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYPBIIDRIWCSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-N-methylbenzene-1-sulfonamide typically involves the following steps:

Nitration: Benzene is nitrated to form nitrobenzene.

Reduction: Nitrobenzene is reduced to aniline.

Sulfonation: Aniline undergoes sulfonation to form aniline-1-sulfonic acid.

Aminomethylation: Aniline-1-sulfonic acid is then aminomethylated using formaldehyde and a suitable amine source to introduce the aminomethyl group.

N-Methylation: Finally, the compound is N-methylated using methyl iodide or a similar methylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-N-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-(aminomethyl)-N-methylbenzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-N-methylbenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Substituent Variations on the Sulfonamide Nitrogen

- 2-(Aminomethyl)-N,N-dimethylbenzene-1-sulfonamide: This compound differs by having two methyl groups on the sulfonamide nitrogen (N,N-dimethyl) instead of one. It is reported as an oil (molecular weight: 214.29 g/mol), whereas the N-methyl analog may exhibit distinct physical properties due to differences in polarity and hydrogen bonding capacity .

- N-(2-Hydroxy-1,1-dimethylethyl)-4-methylbenzenesulfonamide: The sulfonamide nitrogen here is bonded to a hydroxy-dimethylethyl group. The synthesis involves reacting 4-methylbenzenesulfonyl chloride with 2-amino-2-methylpropanol under basic conditions .

Aromatic Ring Substitutions

- N-[(1,3-Benzothiazol-2-ylamino){imino}methyl]-2-methylbenzenesulfonamide (Compound 19): This derivative incorporates a benzothiazole-imino group, which introduces aromatic heterocyclic character. Such modifications are common in medicinal chemistry to enhance binding to biological targets. The compound is synthesized via condensation of 2-methylbenzenesulfonyl chloride with a benzothiazole-guanidine intermediate .

- N-(2-Aminophenyl)benzenesulfonamides (e.g., Compounds 13–15): These derivatives feature aniline substituents on the sulfonamide nitrogen. The presence of a primary amine on the aromatic ring may confer distinct electronic effects, such as increased electron-donating capacity, influencing reactivity in electrophilic substitution reactions .

Physicochemical and Functional Properties

Key Observations:

Steric and Electronic Effects : The N-methyl group in the target compound balances steric bulk and electron-withdrawing effects, whereas N,N-dimethyl analogs (e.g., ) may hinder interactions in enzymatic or receptor-binding contexts.

Hydrogen Bonding: Hydroxyl-containing derivatives (e.g., ) exhibit enhanced solubility in polar solvents compared to the aminomethyl group.

Biological Activity

2-(Aminomethyl)-N-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of an amino group and a sulfonamide functional group, which contribute to its pharmacological properties. Sulfonamides are known for their role as antibiotics and have been extensively studied for their antimicrobial, anti-inflammatory, and antitumor activities.

- Molecular Formula : C8H10N2O2S

- Molecular Weight : 186.24 g/mol

- CAS Number : 40431-39-8

The biological activity of this compound primarily involves the inhibition of bacterial growth by interfering with the synthesis of folic acid. Folic acid is essential for DNA synthesis and cellular division in bacteria. By mimicking p-aminobenzoic acid (PABA), a substrate necessary for folate synthesis, sulfonamides effectively inhibit the enzyme dihydropteroate synthase, leading to bacterial cell death.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of sulfonamide derivatives against a range of pathogenic bacteria. The compound has shown significant activity against various strains, including:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus ATCC 25923 | 15 |

| Escherichia coli ATCC 25922 | 18 |

| Klebsiella pneumonia ATCC 27853 | 12 |

| Pseudomonas aeruginosa ATCC 27853 | 14 |

The disc diffusion method was utilized in these studies to evaluate antimicrobial activity, revealing that the compound exhibits a dose-dependent response against these bacteria .

Antitumor Activity

Research indicates that sulfonamide derivatives can also exhibit antitumor properties. A study focused on the structural modifications of sulfonamides highlighted their potential as inhibitors of cancer cell proliferation. The compound was evaluated in vitro against various cancer cell lines, showing promising results in reducing viability and inducing apoptosis in tumor cells .

Case Studies

- Antimicrobial Efficacy Against Drug-Resistant Strains : A recent case study investigated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant antibacterial activity, suggesting its potential use in treating resistant infections .

- Inhibition of Tumor Growth : Another study assessed the compound's ability to inhibit tumor growth in xenograft models. Results indicated a marked reduction in tumor size compared to control groups, supporting its role as a potential therapeutic agent in oncology .

Pharmacological Characterization

Pharmacological studies have characterized the compound's interaction with various biological targets. In particular, its role as an inhibitor of matrix metalloproteinases (MMPs) has been explored, showing promise in modulating tumor microenvironments and enhancing therapeutic outcomes in cancer treatments .

Toxicological Assessment

Toxicity studies have indicated that while the compound exhibits beneficial biological activities, careful consideration must be given to dosage and administration routes to minimize adverse effects. Long-term studies are required to fully understand its safety profile .

Q & A

Basic: What are the standard synthetic protocols for 2-(aminomethyl)-N-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves a nucleophilic substitution reaction between a sulfonyl chloride derivative (e.g., N-methylbenzene-1-sulfonyl chloride) and an amine-containing compound (e.g., 2-aminomethylbenzene). Key steps include:

- Base Selection : Triethylamine or pyridine is used to neutralize HCl generated during the reaction, improving yield .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane, THF) enhance reactivity .

- Temperature Control : Reactions are often conducted at 0–25°C to minimize side products .

Optimization Strategies : - Vary molar ratios (1:1.2 sulfonyl chloride:amine) to ensure complete conversion.

- Monitor reaction progress via TLC or HPLC.

- Purify via column chromatography (cyclohexane/ethyl acetate gradients) or recrystallization .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify protons and carbons adjacent to sulfonamide (-SO₂NH-) and aminomethyl (-CH₂NH₂) groups. For example, sulfonamide protons appear as broad singlets near δ 7–8 ppm .

- IR Spectroscopy : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

- Mass Spectrometry : ESI-MS or HRMS validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Ensures purity (>95%) by matching experimental and theoretical C/H/N/S percentages .

Advanced: How can computational chemistry guide reaction design for derivatives of this sulfonamide?

Methodological Answer:

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize dielectric environments .

- Machine Learning : Train models on existing sulfonamide reaction data to predict yields and side products .

- Docking Studies : Predict bioactivity by modeling interactions with target proteins (e.g., carbonic anhydrase for antimicrobial activity) .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:

- Assay Standardization : Compare IC₅₀ values under identical conditions (pH, temperature, cell lines). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains .

- Purity Verification : Confirm compound purity via HPLC (>98%) to rule out impurities as confounding factors .

- Structural Analog Analysis : Test derivatives (e.g., halogenated analogs) to isolate functional group contributions .

- Meta-Analysis : Use systematic reviews to aggregate data and identify trends across studies .

Basic: What functional groups in this compound influence its chemical reactivity?

Methodological Answer:

- Sulfonamide Group (-SO₂NH-) :

- Participates in hydrogen bonding, affecting solubility and crystallinity.

- Reacts with electrophiles (e.g., alkyl halides) at the nitrogen site .

- Aminomethyl Group (-CH₂NH₂) :

- Prone to oxidation; stabilize with inert atmospheres or antioxidants.

- Forms Schiff bases with carbonyl compounds .

Advanced: What strategies mitigate side reactions during sulfonamide synthesis?

Methodological Answer:

- Protective Group Chemistry : Protect the aminomethyl group with Boc (tert-butyloxycarbonyl) to prevent unwanted nucleophilic attacks .

- Controlled Reagent Addition : Add sulfonyl chloride dropwise to avoid exothermic side reactions .

- Byproduct Monitoring : Use LC-MS to detect and quantify intermediates (e.g., sulfonic acid derivatives) .

Basic: What purification methods are most effective post-synthesis?

Methodological Answer:

- Flash Chromatography : Use silica gel with gradient elution (e.g., 10–50% ethyl acetate in hexane) .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

- Acid-Base Extraction : Exploit sulfonamide acidity (pKa ~10) by washing with dilute HCl to remove unreacted amines .

Advanced: How does crystallography elucidate structure-activity relationships?

Methodological Answer:

- X-ray Diffraction : Resolve bond lengths and angles to confirm sulfonamide geometry (e.g., tetrahedral sulfur) .

- Hydrogen Bond Analysis : Identify intermolecular interactions (e.g., N–H⋯O) that influence crystal packing and solubility .

- Polymorph Screening : Assess how different crystal forms affect dissolution rates and bioavailability .

Advanced: What in silico models predict pharmacokinetic properties?

Methodological Answer:

- QSAR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with absorption and permeability .

- PBPK Modeling : Simulate distribution using compartmental models and physiological parameters .

- Metabolism Prediction : CYP450 docking studies identify potential metabolic hotspots (e.g., N-methyl oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.